molecular formula C22H24N4O2S2 B11235106 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B11235106
M. Wt: 440.6 g/mol
InChI Key: QTHVTJPVVIQTNZ-UHFFFAOYSA-N
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Description

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a piperidine ring

Preparation Methods

The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkageReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyridazine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings play a crucial role in binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include those with thiazole, pyridazine, and piperidine rings but with different substituents. Examples include:

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-6-8-17(28-2)9-7-16)18-10-11-19(25-24-18)29-14-20(27)26-12-4-3-5-13-26/h6-11H,3-5,12-14H2,1-2H3

InChI Key

QTHVTJPVVIQTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4

Origin of Product

United States

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